11H-Dibenzo[c,f][1,2]diazepine
Description
Historical Evolution of Dibenzo-heterocycle Chemistry
The journey into the world of heterocyclic chemistry began in the 19th century, running parallel to the foundational developments in organic chemistry. wikipedia.org Groundbreaking principles for forming heterocycles, primarily through condensation reactions, were established during this early period, and many of these classic reactions remain valuable today. acs.org Noteworthy milestones from this era include the production of furfural (B47365) from starch in 1832 and the isolation of pyrrole (B145914) from the dry distillation of bones in 1834. wikipedia.org
The field evolved to include more complex structures created by fusing heterocyclic rings with carbocyclic rings, like benzene (B151609). wikipedia.orguou.ac.in This led to the creation of benzo-fused heterocycles such as indole (B1671886) and quinoline. wikipedia.orguou.ac.in The fusion of two benzene rings to a central heterocycle gave rise to the dibenzo-heterocycle family, which includes structures like carbazole, acridine, and dibenzoazepines. wikipedia.org
Within this family, the synthesis of dibenzodiazepine derivatives specifically gained momentum much later. The first synthesis of dibenzodiazepine derivatives, loxapine (B1675254) and clozapine, was reported by Schmutz between 1964 and 1967. nih.gov This marked a significant step in the exploration of seven-membered heterocyclic systems containing two benzene rings and a diazepine (B8756704) core. The development of these compounds was part of a broader interest in benzodiazepine (B76468) derivatives, which emerged as pharmacologically important scaffolds in the early 1960s. rsc.org Modern synthetic chemistry continues to build on this history, developing advanced catalytic methods to construct these complex molecular architectures. acs.org
Structural Significance of the 11H-Dibenzo[c,f]benthamscience.combenthamdirect.comdiazepine Scaffold in Contemporary Chemical Research
The 11H-Dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine scaffold belongs to the larger class of dibenzodiazepines, which are considered "privileged structures" in medicinal chemistry and drug development. mdpi.com This significance stems from their tricyclic framework, which features two non-polar, aromatic benzene rings fused to a central seven-membered diazepine ring. mdpi.com This unique arrangement provides a rigid yet adaptable core for designing molecules with specific biological activities. benthamdirect.commdpi.com
The structural characteristics of dibenzodiazepine scaffolds offer immense potential for diversification through the incorporation of various functional groups. benthamdirect.com This allows chemists to modulate the physicochemical and biological properties of the resulting molecules. Isomers of the dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine core, such as the 5,10-dihydro-11H-dibenzo[b,e] benthamscience.comacs.orgdiazepin-11-one scaffold, have been the subject of intense research, leading to the development of selective inhibitors for targets like the epidermal growth factor receptor (EGFR), which is implicated in cancer. nih.govresearchgate.net
Specifically, the 11H-Dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine structure is of high interest in contemporary research for its photo-responsive properties. researchgate.netresearchgate.net It has been investigated for its ability to undergo photo-isomerization, a characteristic that allows for spatiotemporal control in chemical reactions. This photo-switching nature makes it a valuable tool in the field of chemical biology, particularly for its use as a dipolarophile in "photo-click" reactions for bioorthogonal labeling on single cells. researchgate.netresearchgate.net The ability to be activated by light allows for high-precision, on-demand chemical ligation in complex biological environments. researchgate.net
Scope and Academic Relevance of Investigations into 11H-Dibenzo[c,f]benthamscience.combenthamdirect.comdiazepine
Academic investigations into 11H-Dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine and its related structures are diverse, spanning synthetic methodology, metabolism, and advanced applications in chemical biology.
Synthetic Chemistry: A significant area of research focuses on developing efficient and versatile methods for synthesizing the dibenzodiazepine core. Modern protocols often employ palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the central diazepine ring in a single step from readily available precursors. benthamscience.combenthamdirect.comnih.gov These methods are crucial for enabling the synthesis of a wide variety of derivatives for further study. nih.gov
Metabolic Studies: The academic relevance of this compound is also evident in studies of its biological fate. An in vitro metabolism study of dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine using rat liver microsomes identified two primary metabolites: dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine-1-N-oxide and a monohydroxylated derivative on one of the aromatic rings. nih.gov Understanding the metabolism of such a scaffold is a fundamental aspect of chemical toxicology and drug development research.
Chemical Biology and Materials Science: The most cutting-edge research on 11H-Dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine explores its application as a functional molecule. It has been studied as a photoswitchable reporter for bioorthogonal labeling, a technique used to study biomolecules in their native environment without interfering with biological processes. researchgate.netresearchgate.net In this context, the diazepine is used as a dipolarophile that can be activated by visible light to react with a partner molecule in a highly selective "click" reaction. researchgate.net Furthermore, its utility has been demonstrated in organometallic chemistry, where it has been used as a reactant in cross-metathesis reactions with an iron carbene. chemrxiv.org This highlights its role as a versatile building block in synthetic chemistry beyond biological applications.
Data Tables
Table 1: Physicochemical Properties of 11H-Dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine
| Property | Value | Source |
| CAS Number | 256-91-7 | nih.govchemsynthesis.com |
| Molecular Formula | C₁₃H₁₀N₂ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| IUPAC Name | 11H-benzo[c] benthamscience.combenthamdirect.combenzodiazepine | nih.gov |
| InChIKey | MEQHTAQVHGSNOX-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C1C2=CC=CC=C2N=NC3=C1C=CC=C3 | chemsynthesis.com |
Table 2: Investigated Applications of the Dibenzo[c,f] benthamscience.combenthamdirect.comdiazepine Scaffold
| Research Area | Application/Finding | Key Feature | Reference |
| Bioorthogonal Chemistry | Photoswitchable reporter for cell labeling | Photo-isomerization and use as a dipolarophile in photo-click reactions | researchgate.netresearchgate.net |
| Metabolism | Identification of in vitro metabolites | Formation of an N-oxide and a monohydroxyderivative | nih.gov |
| Organometallic Chemistry | Reactant in cross-metathesis | Reaction with an iron carbene complex | chemrxiv.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
256-91-7 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
11H-benzo[c][1,2]benzodiazepine |
InChI |
InChI=1S/C13H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14-12/h1-8H,9H2 |
InChI Key |
MEQHTAQVHGSNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=NC3=CC=CC=C31 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 11h Dibenzo C,f 1 2 Diazepine
Conventional and Foundational Synthetic Pathways to the Dibenzo[c,f]benthamscience.comchemsynthesis.comdiazepine Core
Traditional approaches to the synthesis of the dibenzo[c,f] benthamscience.comchemsynthesis.comdiazepine (B8756704) scaffold have historically relied on multistep sequences and the cyclization of carefully chosen precursors. These foundational methods established the groundwork for the more advanced catalytic techniques that have emerged.
Precursor-Based Cyclization Techniques
A key strategy in forming the dibenzo[c,f] benthamscience.comchemsynthesis.comdiazepine core is the intramolecular cyclization of a suitable acyclic precursor. globalauthorid.com This precursor is designed to contain the two phenyl rings and the two nitrogen atoms in the correct orientation for ring closure. The specific nature of the cyclization reaction can vary, often involving condensation reactions or the formation of an azo linkage. The success of this approach is highly dependent on the efficient synthesis of the linear precursor and the reaction conditions used to induce cyclization. For instance, the reductive cyclization of dinitro-biphenyl derivatives has been a classical method to access this ring system.
Advanced and Catalytic Approaches in 11H-Dibenzo[c,f]benthamscience.comchemsynthesis.comdiazepine Synthesis
Palladium-Catalyzed Annulation and Coupling Reactions
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to the formation of dibenzodiazepine structures is a prime example. unimi.itbeilstein-archives.orgmdpi.comdntb.gov.ua These methods often involve the formation of key carbon-nitrogen (C-N) bonds, which are crucial for constructing the diazepine ring.
The Buchwald-Hartwig amination has emerged as a powerful and highly efficient method for the formation of C-N bonds, and it has been successfully applied to the synthesis of dibenzodiazepines. benthamscience.comunimi.itbeilstein-archives.orgmdpi.comnih.govuevora.pt This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. benthamscience.comuevora.pt In the context of dibenzo[c,f] benthamscience.comchemsynthesis.comdiazepine synthesis, this can be employed in an intramolecular fashion, where a precursor containing both an aryl halide and an amino group undergoes ring closure to form the seven-membered ring. unimi.itmdpi.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be optimized for specific substrates. uevora.pt
A notable strategy involves a tandem amination-cyclization reaction where a diarylamine-ester undergoes a Buchwald-Hartwig coupling with ammonia (B1221849) to yield the target dibenzodiazepinone. researchgate.net Another approach utilizes a double Buchwald-Hartwig amination of 2,2'-dihalobiphenyls with hydrazine (B178648) or a hydrazine equivalent to construct the N-N bond within the diazepine ring.
Table 1: Key Parameters in Buchwald-Hartwig Amination for Dibenzodiazepine Synthesis
| Parameter | Common Examples/Conditions | Significance |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. benthamscience.comuevora.pt |
| Phosphine Ligand | BINAP, DPEphos, SPhos | Stabilizes the palladium center and influences reaction rate and selectivity. uevora.pt |
| Base | Cs₂CO₃, t-BuOK | Promotes the deprotonation of the amine and facilitates the catalytic cycle. unimi.ituevora.pt |
| Solvent | Toluene, Dioxane, THF | Solvates the reactants and catalyst, and can affect reaction temperature and rate. uevora.pt |
Direct C-H functionalization has gained significant traction as a step-economical approach to forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the synthesis of dibenzo[c,f] benthamscience.comchemsynthesis.comdiazepines, intramolecular C-H arylation offers a powerful strategy for the final ring-closing step. unimi.itbeilstein-archives.org This method avoids the pre-functionalization of starting materials with halides or other leaving groups, thereby shortening the synthetic sequence. A palladium catalyst can mediate the coupling of an aryl C-H bond with an existing aryl group within the same molecule to forge the biaryl linkage necessary for the tricyclic core. The regioselectivity of the C-H activation is a critical aspect of this methodology and is often guided by directing groups present in the substrate.
Table 2: Comparison of Synthetic Strategies
| Methodology | Key Transformation | Advantages | Challenges |
|---|---|---|---|
| Multistep Sequences | Stepwise construction of the ring system | Reliable and well-established | Lengthy, lower overall yields |
| Precursor-Based Cyclization | Intramolecular ring closure | Often high-yielding for the final step | Requires efficient synthesis of the precursor |
| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation | High efficiency, good functional group tolerance benthamscience.comnih.govuevora.pt | Requires specific catalysts and ligands uevora.pt |
| C-H Functionalization | Direct C-H bond activation and arylation | Step-economical, avoids pre-functionalization nih.gov | Control of regioselectivity can be challenging |
Carbonylative Cyclization Protocols
Carbonylative cyclization represents a powerful strategy for the construction of heterocyclic scaffolds, including the dibenzodiazepine framework. These methods often involve the use of a carbon monoxide (CO) source and a transition metal catalyst to facilitate the intramolecular formation of a new ring.
A notable approach involves a sequential palladium and copper-catalyzed amination followed by a palladium-catalyzed intramolecular aminocarbonylation. nih.govbeilstein-journals.org This strategy has been successfully employed for the synthesis of 10,11-dihydro-5H-dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepinones. nih.govbeilstein-journals.org While not directly targeting the 11H-dibenzo[c,f] researchgate.netresearchgate.netdiazepine isomer, the principles are highly relevant. In these protocols, molybdenum hexacarbonyl (Mo(CO)6) is often used as a solid and less hazardous surrogate for gaseous carbon monoxide. nih.govbeilstein-journals.org The reaction typically proceeds by first coupling an o-phenylenediamine (B120857) with a suitable partner like 2-bromophenylboronic acid or 1,2-dibromobenzene, followed by the carbonylative cyclization of the resulting intermediate. nih.govbeilstein-journals.org
The choice of catalyst, ligand, and solvent system is crucial for the efficiency of the cyclization. For instance, a catalytic system of Pd(OAc)2 with a ligand such as XantPhos has been shown to be effective. nih.gov The reaction conditions, particularly temperature, also play a significant role in the outcome of the synthesis. beilstein-archives.org
Table 1: Representative Conditions for Carbonylative Cyclization
| Catalyst System | CO Source | Solvent | Temperature | Product Type | Yield | Reference |
| Pd(OAc)2/XantPhos, CuI | Mo(CO)6 | Dioxane | 130 °C | Dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepinone | Moderate | nih.gov |
| PdCl2(CH3CN)2/t-BuXPhos | Mo(CO)6 | DMF | 150 °C | Dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepin-11-ol | 54% | beilstein-archives.org |
Copper-Catalyzed Synthetic Procedures
Copper-catalyzed reactions offer an efficient and often milder alternative to palladium-based methodologies for the synthesis of N-heterocycles. These procedures are particularly valuable for forming carbon-nitrogen bonds, a key step in the construction of the dibenzodiazepine core.
One prominent copper-catalyzed method is the Chan-Lam coupling, which involves the formation of a C-N bond between an amine and a boronic acid. nih.gov This has been applied in a sequential strategy to access dibenzodiazepinones, where a copper-catalyzed amination is the initial step. nih.gov The use of copper iodide (CuI) as a catalyst is common in these transformations. nih.gov
Furthermore, a green and convenient synthesis of dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepine derivatives has been developed using a novel copper-bronze catalyst. milliyasrcollege.org This method involves the condensation of o-phenylenediamine with aromatic aldehydes and offers advantages such as high yields and an easy workup procedure. milliyasrcollege.org While this specific catalyst has not been reported for 11H-dibenzo[c,f] researchgate.netresearchgate.netdiazepine, the underlying principle of copper-catalyzed condensation and intramolecular cyclization is a viable strategy. milliyasrcollege.org
Research has also demonstrated an efficient one-pot synthesis of dibenzodiazepinone derivatives through a copper-catalyzed tandem C-N bond formation. researchgate.net This approach utilizes various halo amide and 2-iodoaniline (B362364) derivatives to generate a library of compounds in moderate to good yields. researchgate.net
Table 2: Examples of Copper-Catalyzed Syntheses
| Copper Source | Reaction Type | Starting Materials | Product Type | Key Advantages | Reference |
| CuI | Chan-Lam Amination | o-phenylenediamine, 2-bromophenylboronic acid | Dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepinone intermediate | Milder conditions | nih.gov |
| Copper-Bronze | Condensation/Cyclization | o-phenylenediamine, aromatic aldehydes | Dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepine derivatives | Green catalyst, high yield | milliyasrcollege.org |
| CuCl | Tandem C-N bond formation | halo amides, 2-iodoaniline derivatives | Dibenzodiazepinone derivatives | One-pot procedure | researchgate.net |
Photochemical and Photo-driven Synthetic Methods
Photochemical methods provide a unique avenue for the synthesis and manipulation of complex molecules like 11H-Dibenzo[c,f] researchgate.netresearchgate.netdiazepine, often enabling reactions that are inaccessible through thermal means. This diazepine is of particular interest due to its photo-switching characteristics. researchgate.net
Studies have investigated 11H-Dibenzo[c,f] researchgate.netresearchgate.netdiazepine and its analogs for their ability to undergo photo-isomerization, which can be harnessed in applications such as photo-click reactions. researchgate.net For instance, the sulfur-containing analog, dibenzothiadiazepine (DBTD), demonstrates excellent properties as a chemical reporter in cycloaddition reactions initiated by visible-light excitation through its (Z) → (E) photo-isomerization. researchgate.net
A photochemical synthesis of AgNO3 complexes of trans-cycloheptenes has been described, highlighting the use of a flow photoreactor to achieve otherwise unfavorable isomeric ratios. researchgate.net This technique of driving a reaction towards a desired isomer through selective complexation in a flow system could be applicable to the synthesis of specific isomers of dibenzodiazepine derivatives. researchgate.net
Furthermore, 11,12-dihydrodibenzo[c,g]-1,2-diazocines, which are structurally related to dibenzodiazepines, have been explored as alternatives to azobenzene (B91143) for photoswitching applications. nih.gov The synthesis of these compounds can be achieved rapidly from the corresponding 2-nitrotoluenes in a two-step reaction sequence. nih.gov
Environmentally Conscious Synthetic Strategies for Dibenzo[c,f]researchgate.netresearchgate.netdiazepine
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. For the synthesis of dibenzodiazepine-related structures, several environmentally benign methods have been reported.
One such approach is the use of water as a solvent, which is a safe, non-toxic, and readily available medium. ias.ac.in Thiamine (B1217682) hydrochloride (Vitamin B1) has been utilized as a catalyst for the synthesis of 1,5-benzodiazepine derivatives in water, offering a rapid and eco-friendly method. ias.ac.in The reaction of o-phenylenediamine with dimedone and aryl aldehydes in the presence of catalytic thiamine hydrochloride at 80°C provides the desired products in high yields. ias.ac.in
Another green strategy involves the use of multicomponent reactions (MCRs) under solvent- and catalyst-free conditions. beilstein-journals.orgnih.gov An efficient and facile synthesis of pyrrole-fused dibenzoxazepine (B10770217)/dibenzothiazepine/triazolobenzodiazepine derivatives has been developed using an isocyanide-based MCR. beilstein-journals.orgnih.gov This approach is advantageous due to its operational simplicity, one-pot nature, and high atom economy. beilstein-journals.orgnih.gov
The use of recyclable catalysts is another tenet of green chemistry. A copper-bronze alloy has been employed as a novel and efficient catalyst for the synthesis of dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepine derivatives. milliyasrcollege.org This method is advantageous due to the high yield of the product and a simple workup procedure. milliyasrcollege.org Similarly, potassium persulfate has been used as an eco-friendly oxidant for the synthesis of bioactive dibenzo[b,e] researchgate.netbeilstein-archives.orgdiazepine derivatives in water. gurukuljournal.com
Enantioselective and Stereocontrolled Synthesis of Dibenzo[c,f]researchgate.netresearchgate.netdiazepine Derivatives
The development of enantioselective and stereocontrolled synthetic methods is crucial for accessing chiral molecules with specific biological activities. For dibenzodiazepine and related seven-membered heterocyclic systems, several strategies have been explored.
Copper-catalyzed cycloaddition reactions have been shown to be effective for the enantioselective synthesis of diazocine derivatives. bohrium.com A sterically encumbered BOX ligand in combination with a NaBArF additive was found to be critical in driving the catalytic process to construct the eight-membered heterocyclic compounds with high enantioselectivity. bohrium.com
A robust and scalable formal [4+3] annulation reaction has been established for the synthesis of optically pure 1,4-benzodiazepinones and 1,4-benzoxazepinones. dicp.ac.cn This method utilizes a combined catalytic system consisting of a chiral N-heterocyclic carbene (NHC), a chiral Ir/phosphine-olefin complex, and an achiral urea. dicp.ac.cn This multicatalysis approach enables the asymmetric synthesis of these seven-membered heterocycles in good yields and with excellent enantiomeric excesses. dicp.ac.cn
The synthesis of non-symmetrical and atropisomeric dibenzo researchgate.netnih.govdiazepines has been achieved through a Pd/CPhos-catalyzed direct arylation of bis-aryl aminals. researchgate.net This method leads to the formation of axially chiral dibenzo researchgate.netnih.govdiazepine targets. researchgate.net
Retrosynthetic Analysis Applied to the 11H-Dibenzo[c,f]researchgate.netresearchgate.netdiazepine System
A retrosynthetic analysis of the 11H-Dibenzo[c,f] researchgate.netresearchgate.netdiazepine core reveals several potential disconnection strategies, which align with the forward synthetic methodologies discussed previously.
Disconnection 1: C-N Bond Formation
A primary disconnection can be made at one of the C-N bonds of the diazepine ring. This leads back to a 2,2'-disubstituted biphenyl (B1667301) precursor. For instance, a disconnection of the N-N bond is a common strategy.
Forward Synthesis: This corresponds to the reductive coupling of a 2,2'-dinitrobiphenyl (B165474) derivative or the oxidative cyclization of a 2,2'-diaminobiphenyl derivative.
Disconnection 2: Carbonylative Cyclization
If the target is a dibenzodiazepinone derivative, a disconnection adjacent to the carbonyl group is logical.
Forward Synthesis: This retrosynthetic step points towards a carbonylative cyclization of an amino-substituted biphenyl precursor, where a carbon monoxide source is introduced to form the seven-membered ring. nih.govbeilstein-journals.org
Disconnection 3: Intramolecular Cyclization
Another common approach involves the formation of one of the aryl-nitrogen bonds in the final step.
Forward Synthesis: This pathway is exemplified by copper- or palladium-catalyzed intramolecular cyclization of a pre-functionalized biphenyl intermediate. For example, an o-(2-bromophenyl)aminoaniline can undergo intramolecular amination to form the diazepine ring. beilstein-journals.org
Disconnection 4: Multicomponent Reactions
For more complex, fused dibenzodiazepine systems, a retrosynthetic analysis can lead back to simpler starting materials that can be assembled in a multicomponent reaction. beilstein-journals.orgnih.gov
Forward Synthesis: This involves the one-pot reaction of three or more components to rapidly build molecular complexity and form the desired heterocyclic scaffold. beilstein-journals.orgnih.gov
This analysis highlights the versatility of synthetic approaches to the 11H-dibenzo[c,f] researchgate.netresearchgate.netdiazepine system, with key bond formations often involving C-N coupling or cyclization reactions catalyzed by transition metals.
Chemical Reactivity and Mechanistic Transformations of 11h Dibenzo C,f 1 2 Diazepine
Characterization of Electrophilic and Nucleophilic Reaction Pathways
The reactivity of the 11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine (B8756704) scaffold is influenced by the interplay of the electron-donating and -withdrawing characteristics of its constituent parts. The benzene (B151609) rings can undergo electrophilic substitution, while the nitrogen atoms of the diazepine ring possess nucleophilic character.
Synthesis of substituted dibenzodiazepines often involves palladium-catalyzed C-N coupling reactions, a testament to the nucleophilic nature of the nitrogen centers. uevora.ptresearchgate.net For instance, the Buchwald-Hartwig amination reaction is a common and highly efficient method for forming dibenzodiazepine skeletons. researchgate.net This reaction typically involves the cross-coupling of readily accessible precursors with ammonia (B1221849) in the presence of a palladium catalyst, followed by intramolecular condensation to yield the desired dibenzodiazepine. researchgate.net The reaction conditions, including the choice of catalyst, phosphine (B1218219) ligand, base, and solvent, are crucial for optimizing the yield. For the synthesis of a family of dibenzodiazepines (DBDAs), optimal results were achieved with Pd(OAc)2, SPhos, Cs2CO3 in THF. uevora.pt
Furthermore, the nitrogen atoms can be targeted by electrophiles. For example, N-alkylation of dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netdiazocine-6,12(5H,11H)diones, a related class of compounds, has been achieved using alkyl halides under phase-transfer catalysis conditions. researchgate.net Similarly, N-acylation with reagents like acetic anhydride (B1165640) has been reported. mdpi.com While these examples are on a related diazocine system, they highlight the potential for nucleophilic reactions at the nitrogen atoms of the diazepine ring.
Oxidative and Reductive Transformations of the Dibenzo[c,f]Current time information in Bangalore, IN.nih.govdiazepine Ring System
The diazepine ring system is susceptible to both oxidation and reduction, leading to a variety of functionalized derivatives.
Oxidative Transformations:
The nitrogen atoms of the diazepine ring can be oxidized to form N-oxides. The oxidation of polyfluorinated diareno-1,2-diazepines, including a trifluoromethyl derivative of 11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine, has been studied. rsc.org Using 30% hydrogen peroxide in acetic acid or 85% hydrogen peroxide with trifluoroacetic anhydride in dichloromethane, the corresponding 5- and 6-oxides, as well as the 5,6-dioxide, were synthesized. rsc.org The mass spectra of 3,8-dichloro-11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine and its corresponding N-oxide derivatives have also been recorded, confirming the formation of these oxidized species. researchgate.net
Oxidation can also occur at the 11-position of the dibenzodiazepine ring. Treatment of a polyfluorinated derivative with chromic anhydride in boiling glacial acetic acid resulted in the formation of the corresponding dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepin-11-one. rsc.org
Reductive Transformations:
The azo linkage in the diazepine ring can be reduced. The synthesis of 11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepines can be achieved through the reductive cyclization of bis(2-nitrophenyl)methane (B3060305) derivatives using reducing agents like lithium aluminum hydride. thieme-connect.de This method involves the intramolecular formation of the azo bond. thieme-connect.de
Electrochemical reduction of related di-Schiff bases has been shown to lead to cyclization and transannular cyclization, providing pathways to diazepines and diazocines. researchgate.net
Intramolecular Rearrangements and Ring Expansion Reactions
While direct intramolecular rearrangements and ring expansion reactions of 11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine are not extensively documented in the provided search results, the broader class of dibenzazepines and related medium-sized rings are often synthesized via such transformations. d-nb.inforsc.orgrsc.orgmdpi.comchinesechemsoc.org These reactions are crucial for accessing diverse molecular architectures that are challenging to obtain through direct cyclization. mdpi.com
For instance, a base-mediated ring expansion of mesylates derived from 9,10-dihydroacridines has been used to synthesize substituted dibenzo[a,d]azepines. d-nb.info Another example is the catalyst-free ring expansion of tetrahydroisoquinolines with o-alkynylarylaldehydes to construct the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org These methodologies highlight the potential for similar strategies to be applied to the synthesis or modification of the 11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine ring system.
In a related context, the rearrangement of spiro-triazolium adducts, formed from a [3+2]-cycloaddition, can lead to a ring expansion from a six-membered piperidine (B6355638) to a seven-membered diazepine, furnishing tricyclic 1,2,4-triazole-fused 1,4-benzodiazepines. beilstein-journals.org
Cycloaddition Reactions and Bioorthogonal "Photo-Click" Chemistry Involving 11H-Dibenzo[c,f]Current time information in Bangalore, IN.nih.govdiazepine
11H-Dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine and its analogs have emerged as significant players in the field of bioorthogonal chemistry, particularly in "photo-click" reactions. nih.govresearchgate.netresearchgate.net These reactions are valued for their high speed, selectivity, and spatiotemporal control, which are essential for studying biological processes in living systems. nih.govresearchgate.net
The core of this application lies in the photo-isomerization of the seven-membered diazepine ring. The relatively stable (Z)-isomer can be converted to the highly reactive, ring-strained (E)-isomer upon irradiation with light. nih.govresearchgate.netresearchgate.net This in-situ generation of a reactive species allows for precise control over the timing and location of the subsequent cycloaddition reaction.
A notable example is the reaction of a sulfur-containing analog, dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netd-nb.infothiadiazepine (DBTD), with a diaryl nitrile imine generated from the photolysis of a diarylsydnone. nih.govresearchgate.net The visible-light-induced (Z) to (E) isomerization of DBTD significantly accelerates the cycloaddition, making it a powerful tool for protein modification on live cells. nih.gov Another related system, dibenzo[b,f] Current time information in Bangalore, IN.researchgate.netd-nb.infothiadiazepine-11,11-dioxide (DBTDD), also exhibits this photo-switching behavior and participates in accelerated cycloaddition reactions with photogenerated dipoles. researchgate.net The reaction rate of the E-isomer of a related compound was found to be significantly higher than that of the Z-isomer. researchgate.net
Table 1: Comparison of Isomers in Photo-Click Chemistry
| Feature | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| Stability | More stable | Less stable, highly reactive |
| Reactivity | Lower | Higher |
| Formation | Ground state | Formed upon photo-irradiation |
| Application | Precursor for photo-click reaction | Active species in photo-click reaction |
Detailed Mechanistic Investigations of Key Reactions
The mechanisms of the reactions involving dibenzodiazepines have been the subject of detailed investigations, including computational studies.
Mechanistic Insights into Synthesis:
For the palladium-catalyzed synthesis of dibenzodiazepines, Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanism. uevora.pt These studies have shed light on the initial oxidative addition step, which is a hallmark of Buchwald-Hartwig amination. uevora.ptresearchgate.net DFT calculations have helped to rationalize the regioselectivity of the oxidative addition at the C-Br bond of the aldimine over the C-Br bond of the aryl amine. uevora.pt The calculations indicated that the adducts formed between the aldimine and the Pd(0) catalyst are more stable, and the energy barrier for the oxidative addition at the aldimine's C-Br bond is lower. uevora.pt
Mechanistic Insights into Photo-Click Chemistry:
The photophysical properties of dibenzodiazepine analogs are central to their application in photo-click chemistry. researchgate.netrsc.orgscispace.com The photo-isomerization from the (Z) to the (E) form is the key step that "loads" the molecule with ring-strain energy, thereby accelerating the subsequent cycloaddition. nih.govresearchgate.netresearchgate.net This process allows for direct conversion of light energy into chemical reactivity. researchgate.net The development of seven-membered cyclic azobenzenes, like the dibenzodiazepine core, has been a key strategy in designing photoswitches with tunable properties. researchgate.net
Mass Spectrometry Fragmentation:
Mass spectrometry studies of 3,8-dichloro-11H-dibenzo[c,f] Current time information in Bangalore, IN.nih.govdiazepine and its derivatives have provided insights into their fragmentation patterns. researchgate.netglobalauthorid.com A common initial fragmentation pathway for the molecular ions of these diazepines is the loss of a fragment with a mass-to-charge ratio (m/e) of 28. researchgate.net The subsequent fragmentation is dependent on the substituent at the 11-position. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 11h Dibenzo C,f 1 2 Diazepine and Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine (B8756704) and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in the dibenzodiazepine core provide insights into their electronic environment. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm), and their splitting patterns (e.g., doublets, triplets, multiplets) reveal the connectivity to neighboring protons. The methylene (B1212753) protons at the 11-position of the diazepine ring would exhibit a characteristic singlet, providing a key diagnostic signal. In a study of 11H-dibenzo[c,f] spectrabase.commdpi.comdiazepine, hexachloroplatinate (2:1), the ¹H NMR spectrum was recorded in DMSO-d6. spectrabase.com
Two-Dimensional (2D) NMR Techniques: For more complex analogues of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine, 2D NMR experiments are indispensable for complete and unambiguous structural assignment. researchgate.net Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. hyphadiscovery.com These experiments provide a comprehensive map of the molecular connectivity, confirming the arrangement of the fused benzene (B151609) rings and the diazepine ring. The use of advanced NMR techniques is essential for the definitive identification of novel compounds and for differentiating between isomers. hyphadiscovery.com
The table below summarizes typical ¹H and ¹³C NMR data for a related benzodiazepine (B76468) derivative, 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, illustrating the type of information obtained from these analyses. mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| CH₂ (methylene) | 2.16 | 45.24 | Singlet |
| C-(CH₃)₂ | - | 29.95 | - |
| NH (iminium) | 3.50-4.50 | - | Broad Signal |
This data is for a related benzodiazepine and serves as an illustrative example.
Mass Spectrometry (MS) Analysis and Characterization of Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It is a critical tool for the characterization of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine and its analogues, often used in conjunction with chromatographic methods for the analysis of complex mixtures.
In a typical MS experiment, the molecule is ionized, and the resulting charged species (molecular ion) and its fragment ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound, which can be used to determine its molecular formula.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Compound Characterization
Vibrational and electronic spectroscopy provide complementary information for the characterization of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine and its analogues.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The IR spectrum of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine would exhibit characteristic absorption bands for the aromatic C-H stretching, C=C ring stretching, and the N-N and C-N bonds within the diazepine ring. For example, in a related benzodiazepine, the presence of an imine group (C=N) and a C-N group were confirmed by bands at 1633 cm⁻¹ and 1430 cm⁻¹, respectively. mdpi.com These characteristic frequencies provide a valuable fingerprint for the compound and can be used to identify the presence of specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine is expected to show absorption bands corresponding to the π-π* transitions of the aromatic rings. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings.
X-ray Diffraction (XRD) and Crystallographic Analysis of 11H-Dibenzo[c,f]spectrabase.commdpi.comdiazepine Structures
For 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine and its analogues, single-crystal XRD analysis can unequivocally establish the connectivity of the atoms and the stereochemistry of the molecule. It can also reveal details about the conformation of the seven-membered diazepine ring, which can adopt various boat and twist-boat conformations. For instance, in a study of a pyrido[2,3-b] spectrabase.comhyphadiscovery.comdiazepin-4-one, the seven-membered diazepin-2-one moiety was found to introduce a certain degree of torsion in the adjacent pyridine (B92270) ring. nih.gov
The packing of the molecules in the crystal lattice, as determined by XRD, provides insights into intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions can play a significant role in the physical properties of the compound.
X-ray Photoelectron Spectroscopy (XPS) in Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. While not as commonly used for the routine characterization of small organic molecules as NMR or MS, XPS can be valuable for studying the electronic structure of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine and its analogues, particularly when they are part of a larger assembly or deposited on a surface.
By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. This can be useful for confirming the presence of nitrogen and carbon atoms and for investigating their chemical environment.
Advanced Spectroscopic Techniques for Probing Molecular Conformation and Dynamics
In addition to the core spectroscopic techniques, several advanced methods can be employed to investigate the conformational flexibility and dynamic behavior of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine and its analogues.
Dynamic NMR (DNMR): The seven-membered diazepine ring in these compounds is often conformationally mobile. Dynamic NMR spectroscopy can be used to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for conformational interconversion. For example, the ring inversion barrier in a related diazepinone was determined by analyzing the coalescence of methylene proton signals at different temperatures. nih.gov
Circular Dichroism (CD) Spectroscopy: For chiral analogues of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine, circular dichroism spectroscopy can be used to determine their absolute configuration. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of the atoms in a chiral molecule.
These advanced spectroscopic techniques, in combination with computational modeling, provide a detailed picture of the structure, conformation, and dynamics of 11H-Dibenzo[c,f] spectrabase.commdpi.comdiazepine and its analogues, which is essential for understanding their chemical behavior and for the rational design of new derivatives with specific properties.
Derivatization Strategies and Analogue Synthesis for 11h Dibenzo C,f 1 2 Diazepine
Synthesis of Substituted 11H-Dibenzo[c,f]researchgate.netrsc.orgdiazepine Derivatives
The synthesis of substituted 11H-Dibenzo[c,f] researchgate.netrsc.orgdiazepine (B8756704) derivatives allows for a systematic investigation of how different functional groups at various positions on the dibenzodiazepine core influence the molecule's properties. A common approach involves the cyclization of appropriately substituted precursors. For example, derivatives of dibenzo[b,f]azepine and 10,11-dihydrodibenzo[b,f]azepine have been synthesized by reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride and 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride with nucleophiles like 1-phenylpiperazine (B188723) and pyrrolidine (B122466) researchgate.net. This method provides a straightforward route to introduce diverse substituents at the nitrogen atom of the seven-membered ring.
Another strategy focuses on the modification of pre-existing dibenzodiazepine cores. For instance, the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives has been achieved through a three-step process involving the nucleophilic addition of substituted o-nitrobenzyl chlorides to 2-chlorobenzaldehydes, followed by reduction of the nitro group and subsequent intramolecular cyclization nih.gov. This approach allows for the introduction of substituents on both benzene (B151609) rings as well as the creation of a hydroxyl group at the 10-position, a key site for further functionalization.
The table below summarizes some examples of substituted dibenzodiazepine derivatives and the synthetic methods employed.
| Derivative Class | Synthetic Precursors | Reagents and Conditions | Reference |
| Dibenzo[b,f]azepine-5-carboxamides | 5H-Dibenzo[b,f]azepine-5-carbonyl chloride, 1-phenylpiperazine/pyrrolidine | Not specified | researchgate.net |
| 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ols | Substituted o-nitrobenzyl chlorides, 2-chlorobenzaldehydes | TDAE (reductant), then reduction of nitro group | nih.gov |
Creation of Fused-Ring Systems and Polycyclic Analogues Based on the Dibenzo[c,f]researchgate.netrsc.orgdiazepine Scaffold
Fusing additional rings to the dibenzo[c,f] researchgate.netrsc.orgdiazepine scaffold can significantly alter the molecule's three-dimensional shape, rigidity, and electronic properties, leading to novel biological activities. A variety of synthetic methodologies have been developed to construct such polycyclic analogues.
One approach involves the synthesis of pyrrole-fused dibenzoxazepine (B10770217) and dibenzothiazepine derivatives through isocyanide-based multicomponent reactions beilstein-journals.org. This method allows for the efficient, one-pot construction of complex heterocyclic systems under solvent- and catalyst-free conditions beilstein-journals.org. The reaction proceeds through a series of nucleophilic attacks and cyclizations, ultimately leading to the formation of a pyrrole (B145914) ring fused to the dibenzodiazepine core beilstein-journals.org.
Another strategy focuses on creating new heterocyclic ring systems by incorporating bridges within the dibenzodiazepine framework. For example, in the synthesis of analogues of the antidepressant drug tianeptine (B1217405), new ring systems were created by incorporating two- or three-carbon bridges between the nitrogen atom and a substituent at the 11-position of a dibenzo[c,f] researchgate.netrsc.orgthiazepine S,S-dioxide core researchgate.net. This approach leads to the formation of novel tetracyclic and pentacyclic systems.
The synthesis of a new heterocyclic system, 9H-benzo[f]pyrimido[1,2-d] researchgate.netrsc.orgnih.govtriazolo[1,5-a] researchgate.netbeilstein-journals.orgdiazepinone, was achieved through a retro-Diels-Alder reaction rsc.org. This multi-step sequence involves the creation of cycloalkane and cycloalkene condensed analogues, demonstrating the versatility of cycloaddition reactions in building complex polycyclic structures based on the benzodiazepine (B76468) scaffold rsc.org.
| Fused/Polycyclic System | Synthetic Strategy | Key Intermediates/Reactions | Reference |
| Pyrrole-fused dibenzoxazepines/dibenzothiazepines | Isocyanide-based multicomponent reaction | Zwitterionic intermediates, cyclization | beilstein-journals.org |
| Indolo[1,7-bc] researchgate.netrsc.orgbenzothiazepines | Bridging between N-atom and 11-position substituent | Intramolecular cyclization | researchgate.net |
| 9H-Benzo[f]pyrimido[1,2-d] researchgate.netrsc.orgnih.govtriazolo[1,5-a] researchgate.netbeilstein-journals.orgdiazepinone | Retro-Diels-Alder reaction | Cascade process involving five reactive centers | rsc.org |
Development of Bridged and Spiro-Variants from Dibenzo-Heterocycles
The creation of bridged and spirocyclic variants of dibenzo-heterocycles introduces significant conformational constraints and three-dimensional complexity, which can be advantageous for achieving specific biological targets.
The synthesis of bridged heterocycles can be achieved through cyclization reactions of appropriately functionalized precursors. For instance, novel stereoselective strategies have been developed for the synthesis of various fused-, spiro-, and bridged heterocycles by exploiting the cyclization of isoquinolinium salts rsc.orgresearchgate.net. These methods often provide rapid access to complex molecular architectures with high stereoselectivity under mild conditions rsc.orgresearchgate.net.
Spiro-heterocycles can be constructed through various synthetic transformations. For example, the synthesis of spiro-pyrrolidine derivatives can be achieved from (E)-16-arylidene steroids through reactions with different ylides nih.gov. Another approach involves the synthesis of spiro-1,3-oxazolidin-2-ones from 1,2-aminoalcohols by treatment with triphosgene (B27547) nih.gov. Tandem Rh(II)-catalyzed O-H insertion/base-promoted cyclization reactions involving diazoarylidene succinimides have also been employed to create new spiroheterocycles beilstein-journals.org.
| Variant Type | Synthetic Approach | Starting Materials/Reagents | Reference |
| Bridged Heterocycles | Cyclization of isoquinolinium salts | In situ generated isoquinolinium salts | rsc.orgresearchgate.net |
| Spiro-pyrrolidines | Reaction of (E)-16-arylidene steroids with ylides | (E)-16-arylidene steroids, various ylides | nih.gov |
| Spiro-1,3-oxazolidin-2-ones | Reaction of 1,2-aminoalcohols with triphosgene | 1,2-aminoalcohols, triphosgene | nih.gov |
| Spiro-Δα,β-butenolides | Tandem Rh(II)-catalyzed O-H insertion/cyclization | Diazoarylidene succinimides, propiolic acids | beilstein-journals.org |
Functionalization Approaches at the 11-Position and Nitrogen Heteroatoms
The 11-position and the nitrogen heteroatoms of the dibenzo[c,f] researchgate.netrsc.orgdiazepine scaffold are key sites for functionalization to modulate the compound's physicochemical and biological properties.
Oxidation of the nitrogen atoms in polyfluorinated diareno-1,2-diazepines has been shown to be a viable functionalization strategy. For example, oxidation of 1,3,4-trifluoro-7,9-dimethyl-11H-pyrido[4,3-c] researchgate.netrsc.orgbenzodiazepine with hydrogen peroxide in acetic acid or with hydrogen peroxide and trifluoroacetic anhydride (B1165640) can lead to the formation of the corresponding 5-oxide, 6-oxide, and 5,6-dioxide derivatives rsc.org.
Functionalization at the 11-position can be achieved through various reactions. In the synthesis of tianeptine analogues, the introduction of substituents at the 11-position of the dibenzo[c,f] researchgate.netrsc.orgthiazepine S,S-dioxide core was a key step in creating bridged systems researchgate.net. The synthesis of 1,2,3-triazole-fused 1,4-benzodiazepine (B1214927) scaffolds provides a platform for diversification at both the nitrogen atoms and other positions on the heterocyclic ring nih.govresearchgate.net.
| Position | Functionalization Approach | Reagents | Resulting Derivatives | Reference |
| Nitrogen Heteroatoms | Oxidation | 30% H₂O₂–AcOH or 85% H₂O₂–(CF₃CO)₂O–CH₂Cl₂ | 5-oxide, 6-oxide, 5,6-dioxide | rsc.org |
| 11-Position | Introduction of bridging groups | Not specified | Bridged analogues | researchgate.net |
| Nitrogen Heteroatoms | N-Diversification of fused scaffolds | Various electrophiles | N-substituted fused benzodiazepines | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Investigations of Dibenzo[c,f]researchgate.netrsc.orgdiazepine Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of dibenzo[c,f] researchgate.netrsc.orgdiazepine analogues correlates with their biological activity. These studies guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
For 1,4-benzodiazepine analogues, SAR studies have revealed the importance of specific structural features for receptor affinity and activity nih.gov. For instance, electron-withdrawing groups at the C7 position, the C2=O1 group, and the imine nitrogen (N4) are important for high-affinity analogues nih.gov. The presence of a phenyl ring at the 5-position is also a common feature in active compounds like diazepam nih.gov. Substitution at the N1 position with small alkyl groups can enhance activity youtube.com.
In the context of 1,5-dihydro-2H-benzo[b] researchgate.netbeilstein-journals.orgdiazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi, SAR studies have helped in identifying key structural modifications that influence their potency nih.gov. The exploration of different substituents on the benzodiazepine core allows for the optimization of anti-parasitic activity while minimizing toxicity to host cells nih.gov.
Recent SAR studies on 1,4-benzodiazepines have also highlighted the effects of various substituents on their anxiolytic, anticonvulsant, and muscle relaxant properties chemisgroup.usresearchgate.net. For example, the introduction of a triazole ring, as seen in alprazolam, can significantly modify the pharmacological profile chemisgroup.us. The nature of the substituent at the 5-phenyl ring can also influence the potency and selectivity of the compounds researchgate.net.
| Compound Class | Key Structural Features for Activity | Biological Target/Activity | Reference |
| 1,4-Benzodiazepines | Electron-withdrawing group at C7, C2=O group, N4 imine nitrogen, 5-phenyl group | Anxiolytic, anticonvulsant | nih.govnih.gov |
| 1,5-Dihydro-2H-benzo[b] researchgate.netbeilstein-journals.orgdiazepine-2,4(3H)-diones | Varied substituents on the core structure | Inhibition of Trypanosoma cruzi | nih.gov |
| 1,4-Benzodiazepines | N1-alkylation, fused triazole ring, 5-phenyl substituents | Anxiolytic, anticonvulsant, muscle relaxant | youtube.comchemisgroup.usresearchgate.net |
Academic and Research Applications of 11h Dibenzo C,f 1 2 Diazepine Scaffolds
Role as a Privileged Scaffold in Fundamental Medicinal Chemistry Research
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.netnih.gov Diazepine (B8756704) derivatives, in a broader sense, are recognized as privileged structures. nih.govresearchgate.net They are integral components of numerous biologically active compounds, including natural products and synthetic drugs. nih.gov The versatility of the diazepine nucleus has been demonstrated in the design of enzyme inhibitors and G protein-coupled receptor (GPCR) ligands. nih.gov
Currently, there is limited specific information available in the scientific literature regarding the design and synthesis of molecular probes and chemical tools derived explicitly from the 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine scaffold. While the broader class of benzodiazepines and other diazepine derivatives has been utilized for such purposes, dedicated research on this particular dibenzo[c,f] nih.govrsc.orgdiazepine isomer for probe development is not extensively documented.
The rigid tricyclic core of the dibenzo[c,f] nih.govrsc.orgdiazepine system provides a well-defined three-dimensional structure that is amenable to functionalization, making it a valuable scaffold for target-oriented ligand design. Researchers have explored the synthesis of various derivatives of related dibenzodiazepine systems to create compounds with high affinity and selectivity for specific biological targets.
One notable example involves the development of a new heterocyclic ring system, benzo[f]pyrimido[1,2-d] nih.govrsc.orgnih.govtriazolo[1,5-a] nih.govnih.govdiazepinone, which has been synthesized and evaluated for its biological activities. rsc.orgnih.govresearchgate.net This demonstrates the utility of the core diazepine structure in creating architecturally diverse molecules for biological screening. nih.gov
| Scaffold/Derivative | Target | Application/Significance |
|---|---|---|
| Benzo[f]pyrimido[1,2-d] nih.govrsc.orgnih.govtriazolo[1,5-a] nih.govnih.govdiazepinone | Not specified | Synthesis of a new heterocyclic system for biological evaluation, showcasing the versatility of the diazepine core. rsc.orgnih.govresearchgate.net |
The unique structural features of dibenzodiazepine derivatives make them interesting candidates for studying interactions with various enzymes and receptors.
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov While direct mechanistic studies of 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine with COX-2 are not readily available, research on related compounds provides insights. Selective COX-2 inhibitors often feature a diaryl heterocycle structure, and the dibenzodiazepine framework could potentially be adapted to fit the active site of the enzyme. nih.govresearchgate.net The peroxidase activity of COX enzymes can also metabolize various compounds, a process that could be relevant for diazepine derivatives. nih.gov
Chk1: Checkpoint kinase 1 (Chk1) is a crucial regulator of the cell cycle and a target in cancer therapy. There is currently no specific information available in the scientific literature detailing the mechanistic interaction of 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine with the Chk1 enzyme.
TRPA1: The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in pain, itch, and inflammation. nih.gov It is activated by a wide range of electrophilic irritants. nih.gov While direct studies on 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine are limited, the activation mechanism of TRPA1 by various chemical compounds has been investigated. nih.gov This involves covalent modification of cysteine residues within the channel, leading to a conformational change and channel opening. nih.gov
| Target | Interaction Details with Related Scaffolds |
|---|---|
| COX-2 | Selective COX-2 inhibitors often possess a diaryl heterocycle structure. nih.govresearchgate.net |
| TRPA1 | Activated by electrophilic irritants through covalent modification of cysteine residues. nih.gov |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized assemblies. researchgate.netnih.govrsc.org Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a "guest" molecule within a "host" molecule. researchgate.netnih.govrsc.org
Currently, there is a lack of specific research in the scientific literature detailing the application of 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine or its derivatives in the field of supramolecular chemistry and the formation of host-guest systems. While the development of synthetic hosts for various guest molecules is an active area of research, the utilization of this particular diazepine scaffold for such purposes has not been reported. hoflab.comrsc.org
Materials Science Applications of Dibenzo[c,f]nih.govrsc.orgdiazepine Derivatives
The unique electronic and structural properties of fused aromatic systems have led to their exploration in materials science for applications in electronics and photonics.
There is currently no specific information available in the scientific literature regarding the investigation of the photophysical properties and optoelectronic potential of 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine derivatives. While related dibenzo-heteropine systems, such as dibenzo[b,f]azepines, have been investigated for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), similar studies on the 11H-Dibenzo[c,f] nih.govrsc.orgdiazepine scaffold have not been reported. beilstein-journals.org
Integration into Polymer and Nanomaterial Architectures
The incorporation of photoswitchable molecules into polymers and nanomaterials is a burgeoning field of materials science, enabling the development of "smart" materials that can respond to light stimuli. While various photochromic moieties have been successfully integrated into macromolecular structures, a comprehensive review of scientific literature indicates a lack of specific research detailing the integration of the 11H-Dibenzo[c,f] researchgate.netnih.govdiazepine scaffold into polymer and nanomaterial architectures. Research in this area has predominantly focused on more established photoswitches like azobenzene (B91143) and its derivatives. researchgate.net
Contribution to Novel Organic Synthesis Methodologies
A privileged scaffold in medicinal chemistry is one that can serve as a template for the creation of new drugs and biologically active compounds. nih.gov While the synthesis of various benzodiazepine (B76468) derivatives is a well-established area of research, with numerous methods developed for their construction, the specific use of the 11H-Dibenzo[c,f] researchgate.netnih.govdiazepine core as a foundational building block or catalyst to facilitate novel organic synthesis methodologies is not extensively documented in the available literature. Current research primarily focuses on methods to produce the diazepine ring system itself, rather than employing it as a tool for broader synthetic applications. researchgate.netnih.govnih.gov
Applications in Bioorthogonal Chemical Reactions
Bioorthogonal chemistry encompasses chemical reactions that can proceed within living systems without interfering with native biochemical processes. wikipedia.orgkinxcdn.com This field provides powerful tools for chemical biology, enabling the study of biomolecules in their natural environments. nih.gov A key area of development is the use of external stimuli, such as light, to achieve spatiotemporal control over these reactions. nih.govrsc.orgescholarship.org
The photoswitchable nature of azobenzene-containing molecules has made them attractive candidates for developing photo-controlled bioorthogonal reactions. nih.govresearchgate.net The ability to switch between two isomers (a stable Z-isomer and a metastable, more reactive E-isomer) using light allows chemists to trigger a reaction at a specific time and location. nih.gov
In this context, the 11H-Dibenzo[c,f] researchgate.netnih.govdiazepine scaffold has been specifically investigated for its photoswitching properties and its potential to act as a dipolarophile in "photo-click" reactions with diarylsydnone. researchgate.net This line of inquiry seeks to leverage the light-induced isomerization of the diazepine ring system to create a highly reactive species in situ, which can then undergo a rapid cycloaddition with a reaction partner. researchgate.netresearchgate.net
Research into a set of heterocyclic analogues revealed that while 11H-Dibenzo[c,f] researchgate.netnih.govdiazepine was a compound of interest, a sulfur-containing analogue, dibenzo[b,f] researchgate.netresearchgate.netwikipedia.orgthiadiazepine-11,11-dioxide (DBTDD), proved to be a particularly excellent chemical reporter for this purpose. researchgate.net The photoisomerization of the Z-isomer of DBTDD to the highly ring-strained E-isomer enables an accelerated cycloaddition. researchgate.netresearchgate.netnih.gov This light-driven conversion of a stable precursor into a reactive species is a promising strategy for achieving spatiotemporal control in bioorthogonal labeling experiments on live cells. researchgate.net
The investigation into DBTDD highlights the potential of the broader dibenzodiazepine-type seven-membered ring structure in bioorthogonal chemistry. The key feature is the ability to use light to generate ring strain, which in turn dramatically accelerates the desired ligation reaction. researchgate.netnih.gov In the case of DBTDD, this approach led to an ultrafast cycloaddition rate that was significantly faster than its stable isomer and superior to other established ring-strain reporters. researchgate.netnih.gov
Table 1: Comparison of Second-Order Rate Constants for Selected Bioorthogonal Reactions
| Reagent 1 | Reagent 2 | Reaction Type | Rate Constant (k) M⁻¹s⁻¹ |
|---|---|---|---|
| E-DBTDD (generated in situ) | Monoarylsydnone | Photo-Click Cycloaddition | 6.6 x 10⁷ |
| Z-DBTDD | Monoarylsydnone | Photo-Click Cycloaddition | ~4.8 x 10⁶ |
| Tetrazine | trans-cyclooctene (TCO) | IEDDA | ~10⁶ |
This table presents comparative data to contextualize the reaction rates discussed. DBTDD is an analogue of 11H-Dibenzo[c,f] researchgate.netnih.govdiazepine. Data is compiled from multiple sources for illustrative purposes. researchgate.netescholarship.org
Future Directions and Emerging Research Avenues for 11h Dibenzo C,f 1 2 Diazepine Chemistry
Development of Innovative Synthetic Strategies and Cascade Reactions
Future synthetic efforts will likely concentrate on the development of more atom-economical and environmentally benign methods for the construction of the 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine (B8756704) core. A key area of development will be the utilization of cascade reactions, which allow for the formation of multiple bonds in a single operation, thereby increasing synthetic efficiency.
One promising approach involves the use of one-pot, multi-component reactions. For instance, novel cascade strategies for the generation of fused dibenzodiazepine systems have been reported, demonstrating the potential for creating complex molecular architectures from simple starting materials in a single step. These methods often proceed under catalyst-free conditions, further enhancing their green chemistry credentials.
Another avenue of exploration is the application of modern catalytic systems. Palladium-catalyzed reactions, for example, have been instrumental in the synthesis of various benzodiazepine (B76468) derivatives and could be adapted for the construction of the 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine skeleton. The development of novel ligands and catalytic systems will be crucial for achieving higher yields, greater functional group tolerance, and improved regioselectivity.
Furthermore, photochemical methods are emerging as a powerful tool for the synthesis of diazepine rings. The photochemical rearrangement of pyridine (B92270) N-imides to 1,2-diazepines is a classic example that could be further explored and adapted for the synthesis of dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine analogues. chemrxiv.org The use of light as a reagent offers a clean and efficient way to access complex molecular structures.
A summary of potential innovative synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Cascade Reactions | Multi-bond forming transformations in a single pot. | Increased efficiency, reduced waste, atom economy. |
| Palladium Catalysis | Cross-coupling and C-H activation reactions. | High functional group tolerance, regioselectivity. |
| Photochemistry | Light-induced transformations. | Mild reaction conditions, unique reactivity. |
| Flow Chemistry | Continuous synthesis in microreactors. | Improved safety, scalability, and process control. |
Integration of Advanced Computational Methods and AI in Compound Design
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the design of novel 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine derivatives. In silico studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are becoming indispensable tools for predicting the biological activity and physicochemical properties of new compounds before their synthesis. kcl.ac.uk
QSAR models can establish correlations between the structural features of dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine analogues and their pharmacological activity, guiding the design of more potent and selective molecules. nih.gov Molecular docking simulations can provide insights into the binding interactions of these compounds with biological targets, such as receptors and enzymes, aiding in the rational design of new drugs. arabjchem.org
AI and machine learning algorithms can be trained on existing chemical and biological data to predict the properties of virtual compounds, accelerating the discovery of new molecules with desired characteristics. These computational approaches can significantly reduce the time and cost associated with drug discovery and development by prioritizing the synthesis of the most promising candidates. nih.gov
Future research will likely see a greater synergy between computational and experimental chemists, where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the predictive power of the computational models.
Exploration of Unconventional Reactivity and Reaction Mechanisms
While the fundamental reactivity of the 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine core has been studied, there is still much to be explored in terms of its unconventional reactivity. Future research will likely delve into the unique chemical transformations that this scaffold can undergo, leading to the discovery of novel reaction pathways and the synthesis of new and interesting derivatives.
One area of interest is the oxidation of the diazepine ring. Studies on polyfluorinated dibenzo[c,f] kcl.ac.ukrsc.orgdiazepines have shown that oxidation can lead to the formation of N-oxides and dioxides, as well as cleavage of the diazepine ring to form dicarboxylic acids. rsc.org A deeper understanding of these oxidative processes could lead to new methods for the functionalization of the dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine core.
The photochemistry of dibenzo[c,f] kcl.ac.ukrsc.orgdiazepines is another area ripe for exploration. As a conjugated system, this molecule is expected to exhibit interesting photochemical properties. Irradiation with light could lead to photoisomerization, photocyclization, or other photochemical reactions, providing access to novel molecular architectures that are not accessible through traditional thermal methods. The photoisomerization of related azobenzene-containing dibenzo[b,f]oxepines has been studied, suggesting that similar photoswitchable properties could be engineered into the dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine scaffold. nih.gov
The metabolism of dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine has been shown to proceed via N-oxidation and aromatic hydroxylation. nih.govnih.gov A more detailed investigation of its metabolic pathways could not only inform drug development but also inspire new synthetic transformations based on biomimetic approaches.
Expanding the Utility of Dibenzo[c,f]kcl.ac.ukrsc.orgdiazepine Cores in Advanced Materials
The rigid, tricyclic structure and conjugated π-system of 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine make it an attractive building block for the development of advanced organic materials. While its applications in this area are currently underexplored, the properties of related dibenzoheteropine systems suggest significant potential.
For instance, dibenzo[b,f]oxepine derivatives have been investigated as components of photoswitchable molecules, where the conformation of the molecule can be controlled by light. nih.gov This property is of great interest for applications in molecular electronics, optical data storage, and photopharmacology. The incorporation of the dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine core into such systems could lead to new materials with tailored photoresponsive properties.
The dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine scaffold could also be incorporated into polymers to create materials with unique thermal, mechanical, and electronic properties. The nitrogen atoms in the diazepine ring provide sites for further functionalization, allowing for the tuning of the polymer's properties.
Furthermore, the potential for dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine derivatives to act as ligands for metal complexes opens up possibilities in the field of coordination chemistry and catalysis. Metallacycles derived from benzodiazepines have been synthesized and shown to have potential pharmacological activity and catalytic applications. nih.gov
Future research in this area will involve the synthesis and characterization of novel dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine-containing materials and a thorough investigation of their physical and chemical properties to unlock their full potential in materials science.
Broadening the Scope of Pharmacological Scaffolding Investigations
The diazepine and benzodiazepine scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. ibmmpeptide.com The 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine core represents a unique and relatively unexplored variation of this privileged scaffold, offering exciting opportunities for the discovery of new therapeutic agents.
Future pharmacological investigations will likely focus on exploring the potential of 11H-dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine derivatives in a variety of therapeutic areas beyond the traditional central nervous system (CNS) applications of benzodiazepines. For example, dibenzodiazepinone derivatives have shown promising anticancer and apoptosis-inducing activities. researchgate.net This suggests that the dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine scaffold could be a valuable starting point for the development of new anticancer drugs.
The structure-activity relationship (SAR) of dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine derivatives will be a key area of investigation. By systematically modifying the substituents on the aromatic rings and the diazepine core, researchers can probe the structural requirements for activity at different biological targets. youtube.comblogspot.com This will be greatly aided by the computational methods discussed in section 8.2.
Moreover, the unique three-dimensional shape of the dibenzo[c,f] kcl.ac.ukrsc.orgdiazepine scaffold may allow for selective interactions with biological targets that are not achieved by more planar molecules. mdpi.com This could lead to the development of drugs with improved efficacy and reduced side effects. The exploration of this scaffold in areas such as inflammation, infectious diseases, and metabolic disorders could yield novel drug candidates.
Q & A
Q. What are the established synthetic routes for 11H-dibenzo[c,f][1,2]diazepine derivatives?
The synthesis often involves multi-step reactions, such as condensation of 4-oxo-4H-chromene-3-carboxaldehyde with 1,2-diaminobenzene to form a Schiff base, followed by cyclization and oxidation. For example, cyclization of the Schiff base under aerobic conditions yields dihydrodiazepine intermediates, which are subsequently acetylated (e.g., using acetic anhydride) to achieve N-substituted derivatives with yields up to 69% .
Q. How can structural characterization of this compound derivatives be performed?
Techniques include nuclear magnetic resonance (NMR) for verifying hydrogen and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemical ambiguities. Computational methods (e.g., density functional theory) can supplement experimental data to validate structural predictions .
Q. What pharmacological activities are associated with this compound?
This compound exhibits serotonin (5-HT2A/2C) and dopaminergic receptor antagonism, with weak activity at dopamine D2 receptors. It has been studied for CNS modulation, though adverse effects like agranulocytosis require careful toxicological evaluation .
Q. What analytical methods are used to quantify this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is standard. For plant extracts (e.g., Datura stramonium), gas chromatography-mass spectrometry (GC-MS) can identify and quantify the compound at retention times around 8.590 minutes .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to improve yields of this compound derivatives?
Reaction conditions such as solvent polarity, temperature, and catalyst selection critically influence cyclization efficiency. For instance, substituting air oxidation with controlled oxygen flow or using titanium tetrachloride as a catalyst may reduce side products and enhance yields .
Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?
Discrepancies may arise from assay variability (e.g., radioligand vs. functional assays). Standardizing protocols across studies and using molecular docking simulations to compare binding modes across receptor subtypes (e.g., 5-HT2A vs. D2) can clarify mechanisms .
Q. How do structural modifications at the N(6) position affect bioactivity?
Acetylation or alkylation at N(6) alters electron density and steric hindrance, impacting receptor interactions. For example, 5-(2-diethylaminoethyl) substitution enhances CNS penetration but may increase toxicity risks, requiring structure-activity relationship (SAR) studies .
Q. What experimental frameworks ensure rigorous research design for studying this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For preclinical studies, use PICO (Population: cell lines/animal models; Intervention: dose/concentration; Comparison: controls; Outcomes: receptor binding/toxicity) to standardize experimental design .
Q. How can computational modeling predict metabolic pathways of this compound?
Tools like ADMET Predictor™ or molecular dynamics simulations model phase I/II metabolism (e.g., oxidation, glucuronidation). Validate predictions with in vitro hepatocyte assays or microsomal stability studies .
Q. What are the challenges in reconciling in vitro bioactivity data with in vivo efficacy?
Poor pharmacokinetic properties (e.g., low bioavailability) often limit translational success. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy and adjust dosing regimens .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
